N-Methyl-N-(pyridin-2-yl)pyridin-2-amine

Coordination Chemistry Ligand Design Metal Complex Stability

N-Methyl-N-(pyridin-2-yl)pyridin-2-amine (CAS: not assigned; MFCD21607284) is a tertiary amine belonging to the class of N-substituted dipyridylamines. It is structurally characterized by a central nitrogen atom bonded to a methyl group and two 2-pyridyl rings, functioning as a bidentate chelating ligand for transition metals in coordination chemistry, catalysis, and materials science.

Molecular Formula C11H11N3
Molecular Weight 185.22 g/mol
Cat. No. B11808253
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methyl-N-(pyridin-2-yl)pyridin-2-amine
Molecular FormulaC11H11N3
Molecular Weight185.22 g/mol
Structural Identifiers
SMILESCN(C1=CC=CC=N1)C2=CC=CC=N2
InChIInChI=1S/C11H11N3/c1-14(10-6-2-4-8-12-10)11-7-3-5-9-13-11/h2-9H,1H3
InChIKeyYKADMAQSKUHFMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Methyl-N-(pyridin-2-yl)pyridin-2-amine: Core Properties and Scientific Procurement Baseline


N-Methyl-N-(pyridin-2-yl)pyridin-2-amine (CAS: not assigned; MFCD21607284) is a tertiary amine belonging to the class of N-substituted dipyridylamines . It is structurally characterized by a central nitrogen atom bonded to a methyl group and two 2-pyridyl rings, functioning as a bidentate chelating ligand for transition metals in coordination chemistry, catalysis, and materials science [1]. Its physicochemical profile includes a predicted density of ~1.072 g/cm³ and a molecular weight of 185.22 g/mol . As a tertiary amine, it lacks the acidic N-H proton present in its secondary amine parent, 2,2'-dipyridylamine, fundamentally altering its hydrogen-bonding capacity, solubility, and metal-binding behavior [1].

N-Methyl-N-(pyridin-2-yl)pyridin-2-amine: Why Unmethylated or Alternative N-Alkyl Analogs Cannot Be Simply Substituted


Simple substitution of the parent 2,2'-dipyridylamine or other N-alkyl derivatives for N-methyl-N-(pyridin-2-yl)pyridin-2-amine is scientifically unsound due to quantifiable differences in ligand basicity, steric demand, and the resulting metal complex geometry and stability [1][2]. The replacement of the secondary amine proton with a methyl group eliminates the possibility of deprotonation at the central nitrogen, precluding the formation of anionic amido-type ligands and fundamentally altering the electronic environment at coordinated metal centers [1]. These distinctions directly impact catalytic activity, photophysical properties, and material performance, necessitating a compound-specific procurement strategy rather than an in-class substitution.

N-Methyl-N-(pyridin-2-yl)pyridin-2-amine: Quantified Differential Performance Evidence vs. Key Analogs


Elimination of Acidic N-H Proton Differentiates Coordination Chemistry from 2,2'-Dipyridylamine

The target compound N-methyl-N-(pyridin-2-yl)pyridin-2-amine is a tertiary amine, whereas the parent analog 2,2'-dipyridylamine is a secondary amine possessing an acidic N-H proton. This fundamental structural difference is quantified by the pKa value. The N-H proton of free 2,2'-dipyridylamine has a predicted pKa of 4.79 ± 0.10 . In contrast, N-methyl-N-(pyridin-2-yl)pyridin-2-amine lacks this acidic proton entirely, rendering it incapable of forming anionic amido ligands upon deprotonation under similar conditions. This prevents a common decomposition pathway in catalytic cycles and enables the formation of neutral, cationic, or differently structured metal complexes compared to those derived from the parent dipyridylamine [1].

Coordination Chemistry Ligand Design Metal Complex Stability

Altered Steric Profile and Chelate Ring Geometry Compared to N-Ethyl and N-Propyl Analogs

The steric bulk of the N-alkyl group on dipyridylamine ligands directly influences metal complex geometry and, consequently, magnetic properties. A comparative study of Fe(II) complexes with dipyridyl-N-ethylamine (dpea) and dipyridyl-N-propylamine (dppa) revealed distinct spin crossover (SCO) transition temperatures (T1/2). The N-ethyl complex exhibited a T1/2 of 229 K, while the N-propyl complex showed a lower T1/2 of 211–212 K [1]. This 17–18 K shift is attributed to the increased steric bulk of the propyl group, which alters Fe–N–C angles and intermolecular packing, thereby modulating the ligand field strength [1]. By extension, the N-methyl analog (target compound) presents a smaller steric profile than either the ethyl or propyl variants, predicting a distinct SCO behavior and metal coordination environment. This difference is crucial for tuning magnetic switching properties in materials applications.

Spin Crossover Materials Coordination Chemistry Ligand Field Tuning

Methyl Substitution Enables Tuning of Photoluminescence Quantum Yield in Copper(I) NHC Complexes

Systematic variation of methyl substitution patterns on the dipyridylamine (Hdpa) ligand framework provides direct control over the photoluminescence quantum yield (PLQY) of heteroleptic copper(I) N-heterocyclic carbene (NHC) complexes [1]. A series of three-coordinate Cu(I) complexes bearing unsymmetrically-substituted dimethyl dipyridylamine (Me2Hdpa) ligands exhibited solid-state PLQY values ranging from 0.21 to 0.87 [1]. These values are comparable to, and in some cases exceed, those of the symmetrical dimethyl analogs. Critically, the study demonstrates that the PLQY is not a simple function of the degree of methylation, but is dependent on the precise regioisomeric pattern (e.g., 3,4'- vs. 3,5'- vs. 3,6'-Me2Hdpa) [1]. This highlights the necessity of procuring a specific N-methyl derivative for achieving a targeted photophysical performance in emissive materials.

Photoluminescence Copper(I) Complexes OLED Materials Ligand Engineering

N-Methyl-N-(pyridin-2-yl)pyridin-2-amine: Primary Application Scenarios Driven by Differential Evidence


Design of Robust Homogeneous Catalysts for Aqueous or Protic Media

N-Methyl-N-(pyridin-2-yl)pyridin-2-amine is the preferred ligand scaffold when developing transition metal catalysts intended for use in aqueous, alcoholic, or other protic solvent systems. As evidenced in Section 3, the compound lacks the acidic N-H proton found in its parent 2,2'-dipyridylamine. This feature prevents deprotonation and the subsequent formation of potentially unstable metal-amido complexes or undesirable side reactions that can deactivate the catalyst [1]. This ensures the ligand remains a robust, neutral bidentate chelator under a wider range of pH conditions, enhancing catalyst lifetime and turnover number in processes such as aqueous-phase cross-coupling or transfer hydrogenation [2].

Precise Tuning of Magnetic Bistability in Molecular Spin Crossover (SCO) Materials

For scientists engineering molecular materials with switchable magnetic properties, N-methyl-N-(pyridin-2-yl)pyridin-2-amine offers a distinct and quantifiable steric profile compared to its N-ethyl and N-propyl homologs. As demonstrated by the Fe(II) SCO complexes of the latter two ligands, the size of the N-alkyl group directly modulates the metal's ligand field strength, shifting the spin transition temperature (T1/2) by over 15 K [1]. The N-methyl variant provides a unique, intermediate steric demand, enabling the fine-tuning of the SCO event to a specific temperature window (e.g., near room temperature) for applications in thermal sensors, actuators, or display technologies.

Engineering Emissive Properties of Earth-Abundant Copper(I) Complexes for Lighting Technologies

In the development of next-generation organic light-emitting diodes (OLEDs) and light-emitting electrochemical cells (LECs) based on earth-abundant copper(I), N-methyl-N-(pyridin-2-yl)pyridin-2-amine serves as a crucial building block for the bidentate N-donor ligand. Research on closely related methyl-substituted dipyridylamine Cu(I)-NHC complexes reveals that the specific methylation pattern dramatically alters the solid-state photoluminescence quantum yield (PLQY) across a wide range (0.21–0.87) [1]. This demonstrates that the ligand is not a passive scaffold but an active tuner of electronic structure and radiative decay pathways. Procurement of the exact N-methyl analog is therefore essential for achieving a targeted emission color and efficiency in blue- or white-light-emitting devices.

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